1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine

Description

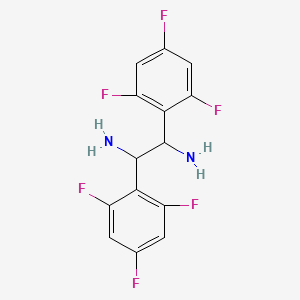

1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine (hereafter referred to as B1) is a fluorinated diamine compound characterized by its ethane-1,2-diamine backbone substituted with 2,4,6-trifluorophenyl groups at both nitrogen atoms. This compound is synthesized via a Mannich-type reaction involving 2,4,6-trifluoroaniline, formaldehyde, and formic acid, yielding a product with distinct electronic and steric properties due to the trifluoromethyl groups . Its structural features, including high electronegativity and symmetry, make it valuable in coordination chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C14H10F6N2 |

|---|---|

Molecular Weight |

320.23 g/mol |

IUPAC Name |

1,2-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H10F6N2/c15-5-1-7(17)11(8(18)2-5)13(21)14(22)12-9(19)3-6(16)4-10(12)20/h1-4,13-14H,21-22H2 |

InChI Key |

MINPHZKFJLVKBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(C(C2=C(C=C(C=C2F)F)F)N)N)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine can be synthesized through various methods, including:

Copper, Nickel, and Iron Catalyzed Coupling Reactions: These reactions involve the coupling of trifluorophenyl groups with ethane-1,2-diamine using metal catalysts such as copper, nickel, or iron.

Asymmetric Hydrogenation and Hydrogen Transfer Reactions: These methods utilize chiral catalysts to achieve the desired stereochemistry in the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coupling reactions using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions

Biological Activity

1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine is a chiral diamine compound with the molecular formula C₁₄H₁₀F₆N₂. This compound has garnered attention for its potential applications in asymmetric synthesis and catalysis due to its unique structural features and biological activities.

The compound's key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₆N₂ |

| Molecular Weight | 320.23 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

This compound can be synthesized through several methods:

- Copper, Nickel, and Iron Catalyzed Coupling Reactions : These methods involve coupling trifluorophenyl groups with ethane-1,2-diamine using metal catalysts.

- Asymmetric Hydrogenation and Hydrogen Transfer Reactions : Utilizing chiral catalysts allows for the production of enantiomerically pure compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its chiral centers. The compound can form complexes with metal ions and may influence enzyme mechanisms and protein-ligand interactions.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of specific proteases by binding to their active sites.

- Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties against various bacterial strains. This was evaluated using standard disk diffusion methods where varying concentrations of the compound were tested against common pathogens.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that this compound can induce apoptosis at higher concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Inhibitory effects on proteases |

| Antimicrobial Activity | Activity against various bacterial strains |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of B1 and their distinguishing features:

Electronic and Steric Effects

- Fluorination : B1 ’s 2,4,6-trifluorophenyl groups impart strong electron-withdrawing effects, enhancing Lewis acidity in metal complexes compared to 4-fluorophenyl analogs .

- Steric Bulk : The trifluorophenyl groups create significant steric hindrance, reducing packing efficiency in crystalline materials. In contrast, mesityl (trimethylphenyl) groups in N,N′-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine provide bulk without electronegativity, favoring stable coordination geometries .

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine, and what methodological considerations are critical for yield optimization?

The synthesis of fluorinated diamines typically involves reductive amination or metal-catalyzed coupling. For analogous compounds like 1,2-bis(aryl)ethane-1,2-diamines, magnesium-mediated reductive coupling of imine precursors has been effective . Key considerations include:

- Precursor purification : Ensure high-purity fluorinated aromatic aldehydes to avoid side reactions.

- Reductant selection : Mg or NaBH₄ are common, but reaction temperature and solvent (e.g., THF or ethanol) must be optimized to prevent degradation of fluorinated groups.

- Post-synthesis workup : Use column chromatography with silica gel modified with triethylamine to separate diastereomers .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹⁹F NMR is critical for confirming substitution patterns on the trifluorophenyl groups. ¹H NMR can resolve diastereomeric ratios in chiral derivatives .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions, especially if the compound is intended for asymmetric catalysis .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres, as fluorinated aromatics may decompose above 200°C .

Q. What are the stability and storage requirements for this diamine to prevent degradation during long-term research use?

- Storage conditions : Store under inert gas (Ar/N₂) at –20°C to minimize oxidation and hydrolysis. Avoid exposure to moisture or light .

- Incompatibilities : Fluorinated diamines may react with strong oxidizers (e.g., peroxides) or acids, releasing toxic HF. Use PTFE-lined containers .

- Degradation monitoring : Periodically analyze via TGA or NMR to detect decomposition products like fluorobenzene derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of experiments involving this compound in catalytic or supramolecular systems?

Quantum chemical calculations (e.g., DFT) can predict:

- Electronic effects : Fluorine’s electron-withdrawing nature alters ligand properties in metal complexes. Calculate frontier molecular orbitals (HOMO/LUMO) to assess donor-acceptor capacity .

- Reaction pathways : Simulate intermediates in catalytic cycles (e.g., cross-coupling reactions) to identify rate-limiting steps .

- Non-covalent interactions : Model π-π stacking or hydrogen bonding in supramolecular assemblies using molecular dynamics (MD) .

Q. How should researchers address contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?

- Systematic variable screening : Use factorial design to isolate factors like solvent polarity, temperature, or ligand-to-metal ratios .

- In-situ spectroscopy : Employ techniques like IR or Raman to detect transient intermediates during reactions .

- Comparative studies : Benchmark against non-fluorinated analogs (e.g., 1,2-bis(diphenylphosphino)ethane) to differentiate steric vs. electronic effects .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this diamine, and how can enantiomeric excess (ee) be quantified?

- Chiral auxiliaries : Use enantiopure amino alcohols or sulfoxides during reductive coupling to induce asymmetry .

- Chiral chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak®) for ee determination .

- Circular dichroism (CD) : Correlate CD signals with X-ray structures to validate enantiopurity .

Q. What are the emerging applications of this compound in materials science or coordination chemistry, and what methodological adaptations are required?

- Ligand design : Its fluorinated aryl groups enhance stability in oxidative environments for transition-metal catalysts (e.g., Pd or Ru complexes) .

- Polymer precursors : Incorporate into fluorinated polyimides for high-temperature membranes. Optimize monomer ratios via DoE (Design of Experiments) to balance flexibility and thermal resistance .

- Crystallography challenges : Fluorine’s low electron density complicates X-ray analysis. Use synchrotron radiation or neutron diffraction for accurate structural resolution .

Methodological Resources

- Safety protocols : Refer to TCI America’s guidelines for handling fluorinated amines, including PPE requirements and spill management .

- Data integrity : Use chemical software (e.g., Gaussian, ADF) for reproducible computational workflows .

- Regulatory compliance : Follow ISO 17034 standards for synthetic protocols and quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.